Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate
Overview
Description
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate is a complex organic compound that features a piperazine ring, a pyrimidine ring, and an ester functional group
Scientific Research Applications
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, 1-ethylpiperazine, is reacted with 2-chloro-5-chloromethylpyridine under controlled conditions to form 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine.
Pyrimidine Ring Formation: The intermediate is then subjected to further reactions to introduce the pyrimidine ring, typically involving cyclization reactions.
Esterification: The final step involves the esterification of the intermediate to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The binding of the compound to its targets can lead to downstream effects, such as the inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares the piperazine and pyridine rings but lacks the ester and pyrimidine functionalities.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar piperazine and pyrimidine structure but differs in the substitution pattern and functional groups.
Uniqueness
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate is unique due to its combination of functional groups and rings, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted synthesis and medicinal applications.
Properties
IUPAC Name |
methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-18-5-7-19(8-6-18)15-16-10-12(11(2)17-15)13(20)9-14(21)22-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCDMLKQGRJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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